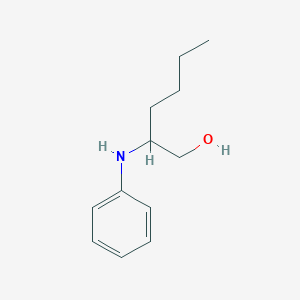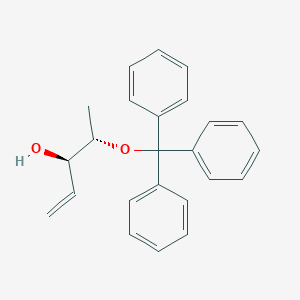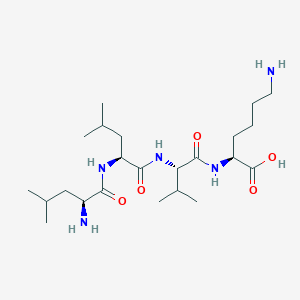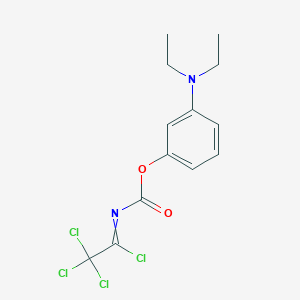![molecular formula C24H16N2 B14219598 2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-72-1](/img/structure/B14219598.png)
2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound with a complex structure featuring multiple ethynyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Applications De Recherche Scientifique
2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it might interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile include:
- Benzonitrile
- Phenylacetylene
- Aminomethylbenzene
Propriétés
Numéro CAS |
823227-72-1 |
|---|---|
Formule moléculaire |
C24H16N2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[3-(aminomethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H16N2/c25-17-20-7-5-6-19(16-20)12-13-21-8-1-2-9-22(21)14-15-23-10-3-4-11-24(23)18-26/h1-11,16H,17,25H2 |
Clé InChI |
HPLKNCVFLAWXDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=CC(=C2)CN)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)




![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)



![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)

![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
